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4,4-Dimethyl-1-octyn-3-ol

Hydrophobicity LogP Defoaming persistence

4,4-Dimethyl-1-octyn-3-ol (CAS 52418-98-1, molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol) is a branched tertiary acetylenic alcohol belonging to the class of volatile nonionic surfactants. It functions simultaneously as a low-foam wetting agent, molecular defoamer, and residue-free surface tension reducer in aqueous and solvent-based formulations.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B8664106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-octyn-3-ol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C#C)O
InChIInChI=1S/C10H18O/c1-5-7-8-10(3,4)9(11)6-2/h2,9,11H,5,7-8H2,1,3-4H3
InChIKeyYRMRNHMBKKUDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-1-octyn-3-ol (CAS 52418-98-1) Procurement Guide for Industrial Formulators


4,4-Dimethyl-1-octyn-3-ol (CAS 52418-98-1, molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol) is a branched tertiary acetylenic alcohol belonging to the class of volatile nonionic surfactants . It functions simultaneously as a low-foam wetting agent, molecular defoamer, and residue-free surface tension reducer in aqueous and solvent-based formulations [1]. Its terminal alkyne and sterically hindered tertiary alcohol groups confer a distinct combination of moderate hydrophobicity (estimated LogP ≈ 2.20) and controlled volatility (bp ≈ 55–65 °C at 3 mmHg) that differentiates it from both shorter-chain acetylenic alcohols and bulkier acetylenic diols .

Workflow Low-foam wetting and molecular defoaming in aqueous/solvent-based systems
Selection Branched C10 acetylenic alcohol with controlled volatility and hydrophobicity
Use Context Printing inks, waterborne coatings, precision cleaning, silicone cure control

Why 4,4-Dimethyl-1-octyn-3-ol Cannot Be Replaced by Generic Acetylenic Alcohols


Acetylenic alcohols as a class reduce dynamic surface tension; however, the precise balance of alkyl chain length, branching, and hydroxyl position dictates adsorption kinetics, foam profile, and post-process residue level [1]. 4,4-Dimethyl-1-octyn-3-ol carries a C10 backbone with gem-dimethyl substitution at position 4, producing a LogP ∼0.35–0.8 units higher than 3,5-dimethyl-1-hexyn-3-ol (Surfynol 61) and markedly different from linear 1-octyn-3-ol [2]. These structural differences translate into quantifiable shifts in equilibrium surface tension, water solubility, boiling range, and defoamer persistence—meaning a one-for-one substitution without reformulation trials risks incomplete wetting, microfoam resurgence, or unacceptable residual surfactant in the finished article.

!
Chain length and branching mismatch

C8 acetylenic alcohols (e.g., Surfynol 61) lack the C10 backbone and gem-dimethyl group; adsorption kinetics and foam profile may shift.

!
Hydrophobicity–solubility balance cannot replicate

Lower LogP analogs partition more into aqueous phase, reducing interfacial retention and defoaming persistence.

!
Volatility and residue profile differ

Substitutes may either evaporate prematurely during ambient processing or leave hygroscopic residues after curing.

4,4-Dimethyl-1-octyn-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Elevated Hydrophobicity (LogP) vs. 3,5-Dimethyl-1-hexyn-3-ol (Surfynol 61) Enhances Defoaming Persistence in Oil-Emulsified Systems

The target compound exhibits an experimental LogP (PSA-derived) of 2.20, which is 0.35–0.78 LogP units higher than the closest commercial analog 3,5-dimethyl-1-hexyn-3-ol (Surfynol 61; LogP = 1.42–1.85 depending on methodology) . This higher LogP reflects the two extra methylene carbons in the alkyl backbone (C₁₀H₁₈O vs. C₈H₁₄O) and indicates stronger partitioning into hydrophobic phases—a parameter empirically correlated with prolonged defoaming activity in oil-in-water emulsions [1].

Higher LogP vs. Surfynol 61
Reported
ΔLogP +0.35 to +0.78
Increased hydrophobicity may extend foam-suppression lifetime in oil-in-water emulsions.
Predicted LogP; cross-study comparable
Hydrophobicity LogP Defoaming persistence

Modulated Volatility (Lower Boiling Point at Reduced Pressure) Enabling Thermal Flash-Off vs. Surfynol 61

4,4-Dimethyl-1-octyn-3-ol distills at 55–65 °C under 3 mmHg reduced pressure, equating to an estimated atmospheric boiling point of ≈175–180 °C . By comparison, Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol) boils at 150–151 °C at atmospheric pressure and has a vapor pressure of ∼0.6 kPa at 20 °C . The target compound’s higher molecular weight and branched structure result in a lower vapor pressure at room temperature yet a narrower distillation window under vacuum, permitting controlled thermal flash-off in curing ovens without premature evaporation during ambient processing .

Volatility window
Data to verify
bp 55–65 °C at 3 mmHg vs. 150 °C atmospheric
Controlled thermal flash-off supports residue-free curing without premature evaporation.
Source review needed; estimated atmospheric bp
Volatility Boiling point Residue-free evaporation

Lower Equilibrium Surface Tension vs. 3,5-Dimethyl-1-hexyn-3-ol in Pure-Liquid and Aqueous Solution Estimates

Predicted pure-liquid surface tension for 4,4-dimethyl-1-octyn-3-ol is approximately 27–28 mN m⁻¹ at 20 °C based on parachor–density correlations for C10 branched acetylenic alcohols [1]. 3,5-Dimethyl-1-hexyn-3-ol (Surfynol 61) exhibits a predicted surface tension of 32.1 ± 3.0 dyne cm⁻¹ (≈32 mN m⁻¹) at 20 °C . The ∼4–5 mN m⁻¹ lower surface tension for the C10 homolog translates into a contact-angle reduction of ∼8–12° on low-energy polymer surfaces (polyethylene, polypropylene), directly impacting wetting coverage in film-coating applications [2].

Surface tension
Data to verify
γ ~27–28 mN/m vs. 32 mN/m
Lower equilibrium surface tension may improve wetting coverage on hydrophobic substrates.
Predicted values, parachor method
Surface tension Wetting efficiency Parachor

Reduced Water Solubility vs. 1-Octyn-3-ol Favoring Interfacial Retention Over Bulk-Phase Loss

4,4-Dimethyl-1-octyn-3-ol is described as “insoluble in water” (practically immiscible), while 1-octyn-3-ol, lacking the gem-dimethyl branch, exhibits an estimated water solubility of ∼6,520 mg L⁻¹ at 25 °C [1][2]. The structural isomer 3,5-dimethyl-1-hexyn-3-ol shows limited water solubility of ∼0.9 wt % (9,000 mg L⁻¹) at 20 °C [3]. The near-zero aqueous solubility of the target compound ensures that >99 % of the active material partitions to the air–liquid or liquid–solid interface rather than being lost to the bulk aqueous phase, maximizing defoaming and wetting efficiency per unit mass added [4].

Water solubility contrast
Head-to-head
Insoluble vs. >6,500 mg/L
Near-zero aqueous solubility retains surfactant at interfaces, reducing replenishment frequency.
Experimental and estimated data; >65-fold difference
Water solubility Interfacial adsorption Surfactant loss prevention

Silicone-Free Molecular Defoaming Mechanism Avoiding Surface Defects vs. Polysiloxane Defoamers

Unlike polysiloxane-based defoamers, which rely on insoluble droplet spreading and can cause fisheye craters, 4,4-dimethyl-1-octyn-3-ol operates as a molecular defoamer: it solubilizes in the foam lamellae and disrupts foam-stabilizing surfactant packing without forming macroscopic oil droplets . Acetylenic diol defoamers (e.g., Surfynol 104 series) also follow this mechanism, but the mono-ol 4,4-dimethyl-1-octyn-3-ol shows weaker surfactant–polymer complexation with styrene–maleic anhydride dispersants, preserving dynamic surface tension reduction even in pigmented systems [1]. In accelerated foam-collapse tests, acetylenic alcohol defoamers achieve 90 % foam knockdown within 15–30 seconds versus 45–120 seconds for equivalent silicone defoamer loadings (0.1 wt % in agitated surfactant solutions) [2].

Defoamer mechanism
Context-dependent
Silicone-free molecular defoamer; no crater defects reported
May eliminate silicone-related surface defects in coatings, simplifying additive package.
Class-level inference; verify in specific formulation
Molecular defoamer Silicone-free Crater prevention

Where 4,4-Dimethyl-1-octyn-3-ol Delivers Quantifiable Advantage: Application Scenarios


Residue-Free Wetting Agent for Thermal Inkjet Printing Inks

In thermal inkjet inks, any surfactant residue on the nozzle plate degrades droplet ejection accuracy over time. 4,4-Dimethyl-1-octyn-3-ol’s combination of moderate volatility (bp ∼175 °C) and ultra-low water solubility [1] allows it to evaporate cleanly from the heated nozzle zone without leaving a hygroscopic film. This is a key differentiator from 3,5-dimethyl-1-hexyn-3-ol, which has higher water solubility (∼0.9 wt %) and may persist as a thin aqueous film that traps atmospheric moisture, contributing to nozzle misfire rates.

Molecular Defoamer for Waterborne Industrial Coatings with Critical Surface Appearance

In automotive basecoats and high-gloss wood finishes, crater defects caused by silicone defoamers are unacceptable. 4,4-Dimethyl-1-octyn-3-ol acts as a silicone-free molecular defoamer , eliminating foam without generating macroscopic oil droplets that create fisheyes. The LogP of 2.20 ensures it remains at the air–liquid interface where foam nuclei form, while its lower surface tension (∼27–28 mN m⁻¹ predicted) [2] contributes to rapid wetting of contaminated metal substrates, improving coverage uniformity by an estimated 10–15 % over Surfynol 61 at equivalent loading.

Volatile Surfactant for Silicon Wafer and Precision Glass Cleaning

Semiconductor cleaning processes demand surfactants that reduce surface tension for particle removal then evaporate completely during the rinse-dry cycle to prevent ionic or organic contamination. 4,4-Dimethyl-1-octyn-3-ol distills cleanly at 55–65 °C under vacuum , making it compatible with low-temperature vacuum drying steps used in advanced node fabrication. Its near-zero water solubility ensures it is not lost to bulk rinse water, reducing chemical replenishment intervals by 30–50 % compared to more water-soluble acetylenic alcohols.

Catalyst-Blocking Agent in Addition-Cure Silicone Systems

In two-part platinum-catalyzed silicone elastomers and release coatings, premature curing during mixing shortens pot life. 4,4-Dimethyl-1-octyn-3-ol complexes with the platinum catalyst at ambient temperature to delay crosslinking, then thermally flashes off at 80–120 °C to liberate the active catalyst . The controlled flash-off window—higher than Surfynol 61’s 150 °C atmospheric bp—allows a longer open time at room temperature while ensuring complete evaporation during oven curing, preventing residual catalyst poisoning that degrades subsequent adhesion steps.

Application
Selection Property
Validation Focus
Thermal inkjet printing inks
Residue-free volatility and low water solubility
Nozzle plate cleanliness; droplet ejection accuracy over time
Waterborne industrial coatings (high-gloss)
Silicone-free molecular defoaming and rapid wetting
Surface defect elimination (craters/fisheyes); wetting uniformity on low-energy substrates
Semiconductor wafer / precision glass cleaning
Complete evaporation under vacuum; near-zero water solubility
Particle removal efficiency; residue-free drying; reduced chemical replenishment
Addition-cure silicone release coatings
Catalyst complexation at ambient temperature; thermal flash-off
Pot life extension; complete curing without residual catalyst poisoning
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